1,3-thiazol-5-ylmethyl N-phenylcarbamate

Antifungal N-phenylcarbamate Phytopathology

Researchers facing benzimidazole resistance often lack reliable chemical probes. This compound provides a targeted solution as an N-phenylcarbamate with a thiazole scaffold and a covalent serine hydrolase warhead. - Enables investigation of alternative MoA in resistant fungal strains. - Ideal core scaffold for SAR library synthesis to optimize pesticidal activity. - Supplied at consistent quality, suitable for time-dependent inhibition kinetics.

Molecular Formula C11H10N2O2S
Molecular Weight 234.27
CAS No. 338981-75-2
Cat. No. B2396501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-thiazol-5-ylmethyl N-phenylcarbamate
CAS338981-75-2
Molecular FormulaC11H10N2O2S
Molecular Weight234.27
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)OCC2=CN=CS2
InChIInChI=1S/C11H10N2O2S/c14-11(13-9-4-2-1-3-5-9)15-7-10-6-12-8-16-10/h1-6,8H,7H2,(H,13,14)
InChIKeyIURAMCUZZUHHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Thiazol-5-ylmethyl N-phenylcarbamate: Procurement & Differentiation


1,3-Thiazol-5-ylmethyl N-phenylcarbamate (CAS 338981-75-2) is a small-molecule carbamate derivative that incorporates both a thiazole heterocycle and an N-phenylcarbamate moiety . This structural arrangement confers potential for diverse biological interactions, including enzyme inhibition and antimicrobial activity, which positions the compound as a candidate scaffold for agrochemical and medicinal chemistry research . Available commercial sources list the compound at a purity of 90% , a factor that must be carefully considered when comparing it to structurally related analogs for procurement.

Unsubstituted phenylcarbamate scaffold suitable for SAR derivatization
Class-level potential against fungicide-resistant strains
Carbamate warhead may support covalent enzyme inhibition studies

Structural Specificity of 1,3-Thiazol-5-ylmethyl N-phenylcarbamate


The biological activity and physicochemical properties of thiazole-containing carbamates are exquisitely sensitive to even minor structural modifications, making generic substitution unreliable without quantitative comparative data. The N-phenylcarbamate moiety is a well-established pharmacophore, and alterations to either the thiazole ring substituents or the carbamate's amine group can profoundly shift a compound's target affinity, selectivity profile, and overall efficacy . Therefore, selection of 1,3-thiazol-5-ylmethyl N-phenylcarbamate over its closest analogs must be justified by evidence that demonstrates its unique performance in specific assays.

Thiazole ring variation

Altering the thiazole substituents may shift target affinity and selectivity profiles away from the intended research application.

Carbamate warhead removal

Analogs lacking the N-phenylcarbamate group lose the potential for covalent or sustained target engagement, limiting mechanistic studies.

Substituted phenyl ring

Phenyl substitution in related carbamates can produce divergent antifungal or pesticidal SAR, making direct interchangeability unreliable.

1,3-Thiazol-5-ylmethyl N-phenylcarbamate: Differentiation Evidence


Antifungal Activity Against Resistant Strains

While direct quantitative data for 1,3-thiazol-5-ylmethyl N-phenylcarbamate is not publicly available, the N-phenylcarbamate class, to which it belongs, demonstrates a key differentiation: activity against fungal strains resistant to benzimidazole, thiophanate, and/or cyclic imide fungicides [1]. This class-level advantage is critical, as these common fungicides are rendered ineffective by widespread resistance, making a carbamate scaffold a potential alternative for controlling difficult-to-treat pathogens [1].

Antifungal Spectrum
Class-level inference
Reported activity in resistant strains where benzimidazole, thiophanate, and cyclic imide fungicides fail.
Supports fungicide-resistance research and alternative mode-of-action investigation.
Data to verify; inferred from N-phenylcarbamate patent claims.
Antifungal N-phenylcarbamate Phytopathology

Carbamate-Based Enzyme Inhibition

The N-phenylcarbamate functional group is a known pharmacophore capable of forming covalent or stable non-covalent interactions with enzyme active sites, particularly serine hydrolases and cholinesterases . This mechanism contrasts with non-carbamate thiazole derivatives that may rely on weaker, reversible binding . While no specific inhibition data exists for this exact compound, its carbamate group is a structurally encoded feature that differentiates it from simple thiazole analogs, which lack this warhead .

Enzyme Inhibition Mode
Class-level inference
N-phenylcarbamate moiety may function as a covalent warhead targeting serine hydrolases.
Supports mechanistic enzyme inhibition assays and time-dependent kinetics studies.
Specific inhibition data for this compound not available; general carbamate reactivity inferred.
Enzyme Inhibition Carbamate Medicinal Chemistry

Agrochemical Lead Optimization Scaffold

Patents highlight the utility of N-phenylcarbamate-based compounds as noxious organism-proofing agents with long residual activity and excellent preventive/therapeutic effects [1]. This indicates a favorable profile for agrochemical applications, where compounds require field stability and efficacy after pathogen infection. The unsubstituted phenyl ring in 1,3-thiazol-5-ylmethyl N-phenylcarbamate provides a baseline scaffold for further derivatization to optimize these properties, distinguishing it from more complex, already-optimized commercial analogs [1].

Agrochemical Scaffold
Class-level inference
Unsubstituted phenyl ring provides a baseline for systematic SAR derivatization and pesticide lead optimization.
Enables focused library synthesis for agrochemical discovery.
Utility inferred from patent pesticide claims; requires experimental validation.
Agrochemical Pesticide N-phenylcarbamate

1,3-Thiazol-5-ylmethyl N-phenylcarbamate: Application Scenarios


Fungicide Resistance Research & Antifungal Discovery

Procurement of this compound is most justified for research programs focused on overcoming fungicide resistance. As established by class-level evidence, N-phenylcarbamates can exhibit activity against fungal strains resistant to benzimidazoles and other common fungicides [1]. The compound serves as a key chemical probe to investigate this alternative mechanism of action and as a starting point for synthesizing novel antifungal leads.

Enzyme Inhibition Assays & Mechanistic Studies

The compound is suitable for laboratories developing enzyme inhibition assays, particularly for serine hydrolases. Its carbamate moiety offers a potential covalent warhead, enabling researchers to explore time-dependent inhibition kinetics and validate target engagement. This differentiates it from simple thiazole controls, which lack this key functional group, allowing for more nuanced mechanistic investigations [1].

Agrochemical Lead Generation & SAR Exploration

As an unsubstituted N-phenylcarbamate scaffold, this compound is an ideal starting material for medicinal and agricultural chemists. It can be used as a core building block for synthesizing a library of analogs to systematically explore SAR for pesticidal activity, residual action, and phytotoxicity, ultimately leading to the discovery of optimized agrochemical leads [1].

Application
Selection Property
Validation Focus
Fungicide resistance research
Reported class-level activity against resistant strains
Antifungal spectrum in resistant isolate panels
Enzyme inhibition studies
Carbamate-based covalent inhibition potential
Time-dependent kinetics and target engagement assays
Agrochemical lead optimization
Unsubstituted scaffold for SAR derivatization
Pesticidal activity, residual action, phytotoxicity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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